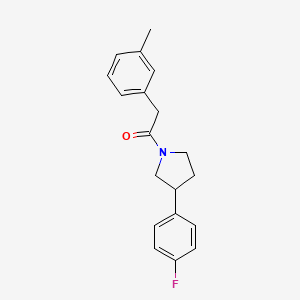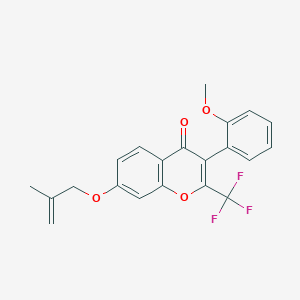
3-(2-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one, also known as STX140, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of chromen-4-ones, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3-(2-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them potential anti-cancer agents. 3-(2-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. PDE4 inhibitors have been shown to reduce inflammation in various animal models, making them potential anti-inflammatory agents.
Biochemical and Physiological Effects:
3-(2-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one has been shown to exhibit potent anti-cancer and anti-inflammatory activities in various animal models. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation by suppressing the production of pro-inflammatory cytokines and chemokines. 3-(2-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to improve cognitive function in animal models of neurodegenerative disorders, such as Alzheimer's disease, by reducing inflammation and oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one has several advantages for lab experiments, including its high purity and good yield, making it suitable for further biological studies. However, one of the limitations of 3-(2-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one is its poor solubility in water, which can make it difficult to administer in vivo. This can be overcome by formulating it in a suitable vehicle or by using a prodrug approach.
Orientations Futures
For 3-(2-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one include clinical trials to evaluate its safety and efficacy in various diseases, as well as the development of more potent and selective analogs with improved pharmacokinetic properties. Additionally, the mechanism of action of 3-(2-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one needs to be further elucidated to understand its potential therapeutic applications in various diseases.
Méthodes De Synthèse
3-(2-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized by the reaction of 3-(2-methoxyphenyl)-2-propyn-1-ol with 7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one in the presence of a catalytic amount of palladium acetate and triphenylphosphine. The reaction proceeds via a Sonogashira coupling reaction, which involves the formation of a carbon-carbon triple bond between the alkyne and the aryl halide followed by a palladium-catalyzed coupling with the chromenone derivative. The final product is obtained in good yield and high purity, making it suitable for further biological studies.
Applications De Recherche Scientifique
3-(2-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-inflammatory and anti-cancer activities in vitro and in vivo models. 3-(2-methoxyphenyl)-7-((2-methylallyl)oxy)-2-(trifluoromethyl)-4H-chromen-4-one has been found to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells, by inducing cell cycle arrest and apoptosis. It has also been shown to suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various animal models.
Propriétés
IUPAC Name |
3-(2-methoxyphenyl)-7-(2-methylprop-2-enoxy)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3O4/c1-12(2)11-27-13-8-9-15-17(10-13)28-20(21(22,23)24)18(19(15)25)14-6-4-5-7-16(14)26-3/h4-10H,1,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFQXISJHMFMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

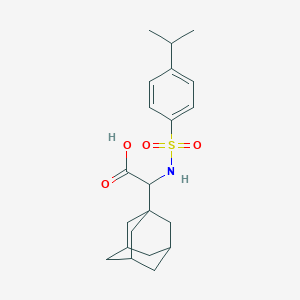


![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B2905644.png)

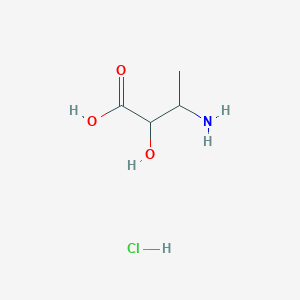
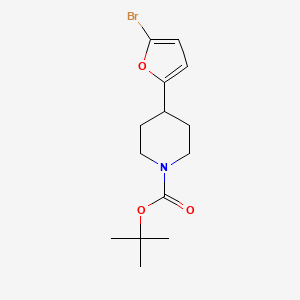
![1-[Phenylmethyl-13C]-1H-1,2,3-benzotriazole](/img/structure/B2905652.png)
![2-[(4-bromo-3-methylphenyl)amino]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2905653.png)
![[1-(1-Quinoxalin-2-ylpiperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2905655.png)
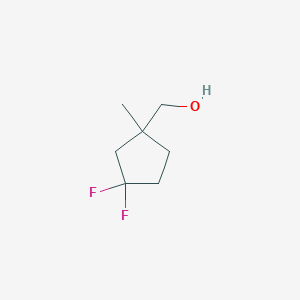
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2905660.png)
![(2Z)-2-[(3-chloro-2-fluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2905661.png)
